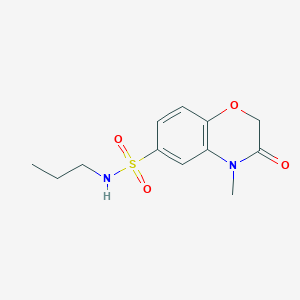![molecular formula C23H30N2O4 B4441912 N-1-adamantyl-2-[2-(4-morpholinyl)-2-oxoethoxy]benzamide](/img/structure/B4441912.png)
N-1-adamantyl-2-[2-(4-morpholinyl)-2-oxoethoxy]benzamide
Overview
Description
N-1-adamantyl-2-[2-(4-morpholinyl)-2-oxoethoxy]benzamide, also known as MRS1477, is a novel small molecule antagonist of the P2Y14 receptor. The P2Y14 receptor is a G protein-coupled receptor that is activated by UDP-glucose and plays a role in inflammation, immune response, and cancer progression. MRS1477 has been studied for its potential therapeutic applications in various diseases, including cancer, neuroinflammation, and diabetes.
Mechanism of Action
N-1-adamantyl-2-[2-(4-morpholinyl)-2-oxoethoxy]benzamide is a selective antagonist of the P2Y14 receptor, which is activated by UDP-glucose. The P2Y14 receptor plays a role in inflammation, immune response, and cancer progression. By blocking the activation of the P2Y14 receptor, N-1-adamantyl-2-[2-(4-morpholinyl)-2-oxoethoxy]benzamide inhibits the downstream signaling pathways that lead to inflammation, immune response, and cancer progression.
Biochemical and Physiological Effects
N-1-adamantyl-2-[2-(4-morpholinyl)-2-oxoethoxy]benzamide has been shown to have various biochemical and physiological effects in different disease models. In cancer, N-1-adamantyl-2-[2-(4-morpholinyl)-2-oxoethoxy]benzamide has been shown to inhibit the growth and metastasis of cancer cells by inducing cell cycle arrest and apoptosis. In neuroinflammation, N-1-adamantyl-2-[2-(4-morpholinyl)-2-oxoethoxy]benzamide has been shown to reduce the production of pro-inflammatory cytokines and improve cognitive function by reducing neuroinflammation. In diabetes, N-1-adamantyl-2-[2-(4-morpholinyl)-2-oxoethoxy]benzamide has been shown to improve glucose tolerance and insulin sensitivity by reducing inflammation and oxidative stress.
Advantages and Limitations for Lab Experiments
N-1-adamantyl-2-[2-(4-morpholinyl)-2-oxoethoxy]benzamide has several advantages and limitations for lab experiments. One advantage is its selectivity for the P2Y14 receptor, which allows for specific targeting of this receptor in different disease models. Another advantage is its ability to inhibit the downstream signaling pathways that lead to inflammation, immune response, and cancer progression. However, one limitation is its potential toxicity at high concentrations, which may limit its use in vivo. Another limitation is the lack of clinical data on the safety and efficacy of N-1-adamantyl-2-[2-(4-morpholinyl)-2-oxoethoxy]benzamide in humans.
Future Directions
There are several future directions for the research on N-1-adamantyl-2-[2-(4-morpholinyl)-2-oxoethoxy]benzamide. One direction is the development of more potent and selective P2Y14 receptor antagonists for use in different disease models. Another direction is the investigation of the potential synergistic effects of N-1-adamantyl-2-[2-(4-morpholinyl)-2-oxoethoxy]benzamide with other anti-cancer drugs or anti-inflammatory agents. Additionally, the safety and efficacy of N-1-adamantyl-2-[2-(4-morpholinyl)-2-oxoethoxy]benzamide in humans should be further investigated in clinical trials.
Scientific Research Applications
N-1-adamantyl-2-[2-(4-morpholinyl)-2-oxoethoxy]benzamide has been studied for its potential therapeutic applications in various diseases, including cancer, neuroinflammation, and diabetes. In cancer, N-1-adamantyl-2-[2-(4-morpholinyl)-2-oxoethoxy]benzamide has been shown to inhibit the growth and metastasis of various cancer cell lines, including breast, prostate, and lung cancer. In neuroinflammation, N-1-adamantyl-2-[2-(4-morpholinyl)-2-oxoethoxy]benzamide has been shown to reduce the production of pro-inflammatory cytokines and improve cognitive function in animal models of Alzheimer's disease. In diabetes, N-1-adamantyl-2-[2-(4-morpholinyl)-2-oxoethoxy]benzamide has been shown to improve glucose tolerance and insulin sensitivity in obese mice.
properties
IUPAC Name |
N-(1-adamantyl)-2-(2-morpholin-4-yl-2-oxoethoxy)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O4/c26-21(25-5-7-28-8-6-25)15-29-20-4-2-1-3-19(20)22(27)24-23-12-16-9-17(13-23)11-18(10-16)14-23/h1-4,16-18H,5-15H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHINYVSLZVIKGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)COC2=CC=CC=C2C(=O)NC34CC5CC(C3)CC(C5)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(2-ethylphenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4441854.png)
![1-[(dimethylamino)sulfonyl]-N-(1-phenylethyl)-4-piperidinecarboxamide](/img/structure/B4441861.png)
![N-(2-fluorophenyl)-4-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4441862.png)

![N-(2-chlorobenzyl)tetrazolo[1,5-a]quinoxalin-4-amine](/img/structure/B4441868.png)
![2-({3-[(4-fluorobenzyl)oxy]benzyl}amino)butan-1-ol hydrochloride](/img/structure/B4441875.png)
![N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-N'-(3-phenyl-1,2,4-thiadiazol-5-yl)urea](/img/structure/B4441877.png)
![2-[(4-methylbenzoyl)amino]-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B4441894.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B4441900.png)
![N-(2-ethylphenyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4441905.png)
![1-({5-[(3,4-difluorophenoxy)methyl]-3-isoxazolyl}carbonyl)-3-piperidinol](/img/structure/B4441918.png)
![3-amino-N-benzylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4441922.png)
